An In-Depth Technical Guide to n-Nonane-d20: Properties, Synthesis, and Applications in Advanced Research
An In-Depth Technical Guide to n-Nonane-d20: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Modern Science
In the landscape of contemporary research and pharmaceutical development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a pivotal tool. This process, known as deuteration, offers a subtle yet powerful modification to molecules, enabling deeper insights into reaction mechanisms, metabolic pathways, and enhancing the analytical precision of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive technical overview of n-Nonane-d20, a perdeuterated straight-chain alkane, focusing on its chemical and physical properties, synthesis, and critical applications for scientists and researchers.
Part 1: Core Chemical and Physical Properties of n-Nonane-d20
n-Nonane-d20 is the fully deuterated isotopologue of n-nonane, where all 20 hydrogen atoms have been replaced by deuterium. This isotopic substitution significantly alters its molecular weight while maintaining very similar chemical reactivity to its non-deuterated counterpart.
Structural Information
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Chemical Formula: C₉D₂₀ or CD₃(CD₂)₇CD₃[1]
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IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosadeuteriononane
The fundamental structure of n-Nonane-d20 is a linear chain of nine carbon atoms, saturated with deuterium atoms.
Caption: Molecular structure of n-Nonane-d20.
Physicochemical Data
The following table summarizes the key physical and chemical properties of n-Nonane-d20, with a comparison to its non-deuterated analogue, n-nonane.
| Property | n-Nonane-d20 | n-Nonane |
| Molecular Weight | 148.38 g/mol [1][3] | 128.26 g/mol [2] |
| Density | 0.831 g/mL at 25 °C[2] | 0.718 g/mL at 25 °C |
| Boiling Point | 151 °C[2] | 150.8 °C |
| Melting Point | -53 °C[2] | -53.5 °C |
| Refractive Index (n20/D) | 1.401[2] | 1.405 |
| Flash Point | 31 °C (88 °F)[2] | 31 °C (88 °F) |
| Isotopic Purity | Typically ≥98 atom % D[3] | N/A |
| Chemical Purity | Typically ≥98%[1] | N/A |
Part 2: Synthesis of n-Nonane-d20
The synthesis of perdeuterated alkanes like n-Nonane-d20 requires specialized methods to achieve high levels of deuterium incorporation. While multiple strategies exist for introducing deuterium into organic molecules, the most common and effective methods for preparing fully deuterated alkanes involve the catalytic reduction of unsaturated precursors or the dehalogenation of perhalogenated alkanes in the presence of a deuterium source.
Conceptual Synthetic Pathways
The synthesis of n-Nonane-d20 generally follows one of two primary routes:
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Reductive Deuteration of an Unsaturated Precursor: This is a highly efficient method that involves the catalytic addition of deuterium gas (D₂) across the double or triple bonds of an unsaturated nine-carbon backbone.
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Dehalogenation with a Deuterium Donor: This approach utilizes a perhalogenated nonane derivative, which is then reduced using a deuterium source, such as deuterium oxide (D₂O) with a suitable reducing agent.
Caption: Primary synthetic routes to n-Nonane-d20.
Exemplary Experimental Protocol: Catalytic Deuteration of 1-Nonene
This protocol describes a representative procedure for the synthesis of n-Nonane-d20 via the catalytic deuteration of 1-nonene. The choice of a heterogeneous catalyst like palladium on carbon (Pd/C) is crucial as it facilitates the efficient addition of deuterium gas across the double bond with high isotopic incorporation and can be easily removed from the reaction mixture by filtration.
Materials:
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1-Nonene (C₉H₁₈)
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Palladium on carbon (10% Pd/C)
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Deuterium gas (D₂)
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Anhydrous solvent (e.g., ethyl acetate or hexane)
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Inert gas (e.g., Argon or Nitrogen)
Equipment:
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High-pressure hydrogenation reactor (e.g., Parr shaker)
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Schlenk line for inert atmosphere techniques
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Cannula and syringes
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Step-by-Step Methodology:
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Catalyst and Reactant Preparation:
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In a high-pressure reactor vessel, add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
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Under an inert atmosphere, add the anhydrous solvent followed by 1-nonene. The use of an anhydrous solvent is critical to prevent H/D exchange with residual water, which would lower the isotopic purity of the final product.
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Deuteration Reaction:
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Seal the reactor and purge the system multiple times with deuterium gas to remove any residual air and inert gas.
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Pressurize the reactor with deuterium gas to the desired pressure (e.g., 50-100 psi).
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Commence vigorous stirring or shaking and heat the reaction mixture if necessary (often, these reactions proceed efficiently at room temperature).
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Monitor the reaction progress by observing the drop in deuterium gas pressure. The reaction is complete when the pressure stabilizes, indicating the consumption of deuterium has ceased.
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Work-up and Purification:
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Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.
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Purge the reactor with an inert gas.
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Dilute the reaction mixture with additional solvent and filter through a pad of Celite to remove the palladium catalyst.
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Wash the Celite pad with the solvent to ensure complete recovery of the product.
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Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
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Characterization:
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The resulting colorless liquid is n-Nonane-d20.
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Confirm the identity and isotopic purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the molecular ion peak corresponding to the fully deuterated product and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically, ²H NMR) to confirm the absence of proton signals.
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Part 3: Applications in Research and Development
The unique properties of n-Nonane-d20 make it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development.
Internal Standard in NMR Spectroscopy
One of the primary applications of n-Nonane-d20 is as an internal standard for quantitative NMR (qNMR) analysis.[2]
Rationale for Use:
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Chemical Inertness: As a saturated alkane, n-Nonane-d20 is chemically inert and unlikely to react with a wide range of analytes or solvents, ensuring the integrity of the sample.
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Simplified Spectrum: In ¹H NMR, n-Nonane-d20 is "invisible" as it contains no protons. This is highly advantageous as it does not introduce interfering signals in the proton spectrum, which is often the most crowded and informative region for organic molecules.[4][5][6][7]
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Sharp, Well-Defined Signal in Other Nuclei Spectra (if applicable): While not its primary use, in ²H NMR, it would give a clear signal for instrument calibration or locking.
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Non-Volatile Nature: Compared to smaller alkanes, its relatively high boiling point reduces the risk of concentration changes due to evaporation during sample preparation and analysis.
Caption: Workflow for using n-Nonane-d20 as an internal standard in qNMR.
Solvent in Specialized Spectroscopic Studies
In certain research contexts, a non-polar, non-reactive, and proton-free medium is required. n-Nonane-d20 can serve as a solvent for studying non-polar analytes where traditional deuterated solvents like chloroform-d or benzene-d6 might interact with the solute or have overlapping signals in other forms of spectroscopy.
Use in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Deuterated compounds are instrumental in studying the metabolic fate of drugs. While n-Nonane-d20 itself is not a drug, its properties are relevant to the broader field of using deuterated standards. In DMPK studies, a deuterated version of a drug is often used as an internal standard in mass spectrometry-based bioanalysis. The deuterated standard co-elutes with the non-deuterated drug during chromatography but is distinguishable by its higher mass, allowing for precise and accurate quantification in complex biological matrices like plasma or urine. The principles of using a stable, non-interfering isotopic variant for quantification are directly mirrored in the application of n-Nonane-d20 in qNMR.
Conclusion
n-Nonane-d20 is more than just a deuterated solvent; it is a high-precision tool for the modern researcher. Its chemical inertness, coupled with its unique spectroscopic properties, makes it an invaluable internal standard for quantitative NMR, enabling accurate and reliable measurements. The synthesis of n-Nonane-d20, while requiring specialized techniques, is achievable through well-established catalytic methods. As the demand for greater accuracy and deeper mechanistic understanding in chemical and pharmaceutical research continues to grow, the role of strategically deuterated compounds like n-Nonane-d20 will undoubtedly become even more significant.
References
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SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]
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Reddit. (2021, January 29). Why does NMR use deuterated solvents? r/OrganicChemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). 9-thiabicyclo[3.3.1]nonane-2,6-dione. Retrieved from [Link]
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ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved from [Link]
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TutorChase. (n.d.). Why is deuterated solvent used in NMR analysis? Retrieved from [Link]
- Vang, Z. P., Hintzsche, S. J., & Clark, J. R. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. Chemistry – A European Journal, 27(39), 9988-10000.
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ResearchGate. (2024, March 8). Recent Advances in Deuteration Reactions. Retrieved from [Link]
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National Institutes of Health. (2024, November 18). Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
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